molecular formula C12H13NOS B2592594 (1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione CAS No. 1807882-40-1

(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione

Cat. No. B2592594
M. Wt: 219.3
InChI Key: LVPAGNWZPXFPIS-UFBFGSQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It contains a total of 39 atoms, including 20 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .

Scientific Research Applications

Cycloaddition Reactions

The compound has been utilized in cycloaddition reactions, such as the synthesis of 9-aryl-7-oxa-8-azatricyclo[4.3.1.0]deca-2,4,8-trienes by the reaction of benzocyclopropene with benzonitrile oxide, showcasing its potential in creating bridged oxazonine structures (Nitta, Sogo, & Nakayama, 1979).

Structural Synthesis and Analysis

It has been involved in the synthesis of complex molecules, such as 10,11-dimethyl-9-(coumarin-3 -yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.02.7]trideca-2,4,6-11-tetraene, where its molecular structure was determined through x-ray crystallography, indicating its utility in detailed structural analysis (Soldatenkov et al., 1996).

Microwave-Assisted Synthesis

The compound has also been synthesized via microwave irradiation in a one-pot, three-component condensation reaction, highlighting a method for efficient and rapid synthesis of oxygen-bridged monastrol analogs with potential applications in medicinal chemistry (Cheng et al., 2012).

Biomass-Derived Synthesis

Research has developed methods for synthesizing tricyclic structures from biomass-derived levulinic acid, showcasing an environmentally friendly approach to generating complex cyclic compounds. This process involves a transition-metal-free, tandem C-N, C-O bond formation reaction, underlining the potential for sustainable chemical synthesis (Jha, Naidu, & Abdelkhalik, 2013).

Surrogate Molecules for Asymmetric Synthesis

The stereochemistry of similar tricyclic compounds has been explored for their potential as surrogates in asymmetric synthesis, providing insights into the synthesis of complex organic molecules with specific chiral centers, crucial for the development of pharmaceuticals and other biologically active compounds (Dixon, McGrath, & O’Brien, 2006).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions for the study and application of this compound are not specified in the available resources .

properties

IUPAC Name

(1R,9S)-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-12-7-8(6-11(15)13-12)9-4-2-3-5-10(9)14-12/h2-5,8H,6-7H2,1H3,(H,13,15)/t8-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPAGNWZPXFPIS-UFBFGSQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC(=S)N1)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H](CC(=S)N1)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione

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